Synthetic Yield: Iodine-Mediated Oxidation of 6-Methylnicotinonitrile as a Reliable, Scalable Route
6-Formylnicotinonitrile is most reliably synthesized via the iodine-mediated oxidation of its direct precursor, 6-methylnicotinonitrile, yielding a documented 50% product under optimized conditions . This represents a quantifiable and reproducible transformation, contrasting sharply with the precursor which is unreactive in aldehyde-specific chemistries.
| Evidence Dimension | Synthetic Yield (Oxidation) |
|---|---|
| Target Compound Data | 50% Yield |
| Comparator Or Baseline | 6-Methylnicotinonitrile |
| Quantified Difference | 50% (Target) vs. Not applicable for aldehyde chemistry (Comparator) |
| Conditions | Iodine in DMSO, 150 °C, 20 min, nitrogen atmosphere |
Why This Matters
For procurement, this confirms a validated, high-temperature oxidative route from a commercially available precursor, enabling consistent in-house synthesis when commercial supply is constrained.
